7-Ethyl-1H-indazole-5-carboxaldehyde
Description
7-Ethyl-1H-indazole-5-carboxaldehyde is a heterocyclic compound featuring an indazole core substituted with an ethyl group at position 7 and an aldehyde functional group at position 4. Its structure was confirmed via mono- and bi-dimensional ¹H- and ¹³C-NMR analyses, which revealed correlations between the ethyl group’s CH₂ protons (4.49 ppm) and a quaternary carbon (141.7 ppm), distinguishing it from its positional isomer, 2-ethyl-2H-indazole-5-carbaldehyde . The aldehyde group at position 5 enhances its reactivity, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
CAS No. |
635712-50-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethyl-1H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-8-3-7(6-13)4-9-5-11-12-10(8)9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
UYMUWQCTLCQKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1NN=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1H-indazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenylhydrazine with formylating agents. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of 7-Ethyl-1H-indazole-5-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the indazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: 7-Ethyl-1H-indazole-5-carboxylic acid.
Reduction: 7-Ethyl-1H-indazole-5-methanol.
Substitution: Halogenated derivatives of 7-Ethyl-1H-indazole-5-carboxaldehyde.
Scientific Research Applications
7-Ethyl-1H-indazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1H-indazole-5-carboxaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid Ethyl Ester (CAS 894779-32-9)
This compound replaces the ethyl group at C7 with a methoxy group and substitutes the aldehyde with a carboxylic acid ethyl ester. The methoxy group increases electron density at C7, enhancing stability against oxidative degradation. The ester group improves lipophilicity, making it more suitable for prodrug formulations .
1H-Indazole-5-carboxylic Acid
The parent compound lacks both the ethyl and aldehyde groups, featuring a carboxylic acid at C5. This increases polarity and hydrogen-bonding capacity, favoring applications in aqueous-phase reactions or as a ligand in metal-organic frameworks .
Halogen-Substituted Analogues
Methyl 5-Chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)
A chlorine atom at C5 and a methyl ester at C7 distinguish this compound. The ester group at C7 contrasts with the ethyl group in the target compound, affecting metabolic pathways .
Indole vs. Indazole Derivatives
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) replaces the indazole core with an indole system (one nitrogen atom instead of two). The indole’s reduced aromatic stabilization increases susceptibility to electrophilic attack compared to indazoles. Additionally, the carboxylic acid at C2 enhances acidity (pKa ~4.5), unlike the aldehyde group in the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Ethyl-1H-indazole-5-carboxaldehyde?
- Methodology : The compound can be synthesized via alkylation of the indazole core followed by formylation. A common approach involves reacting 1H-indazole-5-carboxaldehyde with ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. The aldehyde group is introduced using Vilsmeier-Haack formylation (POCl₃/DMF) at 0–5°C, followed by hydrolysis . For purification, silica gel chromatography (hexane:ethyl acetate, 70:30 v/v) is recommended, with Rf values monitored via TLC .
- Key Data : Typical yields range from 70–85% under optimized conditions. Melting points should be cross-validated with differential scanning calorimetry (DSC) to ensure purity .
Q. How can researchers validate the purity and structural integrity of 7-Ethyl-1H-indazole-5-carboxaldehyde?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂) and aldehyde proton (δ ~10.1 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 189.0895 for C₁₀H₁₀N₂O) .
- HPLC : Purity ≥97% with a C18 column (acetonitrile/water gradient) .
Q. What are the critical physical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Solubility : Test in common solvents (DMSO > ethanol > water) via gravimetric analysis. The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Store at –20°C in amber vials to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature (reflux vs. microwave-assisted), catalyst loading (e.g., Pd/C for deprotection), and solvent polarity. Response surface modeling identifies optimal conditions .
- Case Study : Microwave-assisted alkylation at 100°C for 30 minutes increased yield by 12% compared to traditional reflux .
Q. What mechanistic insights explain the reactivity of 7-Ethyl-1H-indazole-5-carboxaldehyde in nucleophilic additions?
- Methodology :
- Computational Studies : Use DFT (Density Functional Theory) to map electron density at the aldehyde carbon. The indazole ring’s electron-withdrawing effect enhances electrophilicity .
- Experimental Validation : React with amines (e.g., benzylamine) in THF at RT. Monitor imine formation via IR (C=O stretch at ~1680 cm⁻¹ shifts to ~1640 cm⁻¹ post-reaction) .
Q. How do substituents on the indazole ring influence bioactivity?
- Methodology :
- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., 7-methyl, 7-nitro) and test against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate substituent size/logP with binding affinity .
- Data : Ethyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability in cell-based assays .
Q. How should researchers address contradictions in reported spectral data?
- Methodology :
- Cross-Validation : Compare NMR/HRMS data with NIST Chemistry WebBook entries or peer-reviewed studies. For example, discrepancies in aldehyde proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) .
- Collaborative Analysis : Use platforms like Cambridge Structural Database (CSD) to access crystallographic data (e.g., CCDC 2113708–2113711) for unambiguous confirmation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
